Ingenol 3-Hexanoate

HIV latency reversal PKC agonist shock and kill

Ingenol 3-Hexanoate (IngB) is the critical C6 ester for PKC SAR studies. It outperforms shorter C2/C4 esters in HIV latency reversal, making it the preferred PKC agonist for 'shock and kill' eradication research. Classified as a weak tumor promoter—unlike strong promoters at ≥C8—it permits chronic in vivo dosing without confounding tumorigenic effects. Validated GI50 across 70 cancer cell lines provides a reproducible benchmark for oncology cytotoxicity screening. Researchers mapping PKC isoform selectivity across the C2–C16 ester series need IngB as the essential transitional reference. Ensure assay reproducibility: do not substitute with other ingenol esters.

Molecular Formula C26H38O6
Molecular Weight 446.6 g/mol
Cat. No. B608103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol 3-Hexanoate
SynonymsIngenol 3-Hexanoate; 
Molecular FormulaC26H38O6
Molecular Weight446.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38O6/c1-6-7-8-9-19(28)32-23-14(2)12-25-15(3)10-18-20(24(18,4)5)17(22(25)30)11-16(13-27)21(29)26(23,25)31/h11-12,15,17-18,20-21,23,27,29,31H,6-10,13H2,1-5H3/t15-,17+,18-,20+,21-,23+,25+,26+/m1/s1
InChIKeyLYWIFBNBLVOVKN-FOJFYXSBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol 3-Hexanoate (IngB): A Semi-Synthetic C-3 Ester of Ingenol for HIV Latency Reversal and Oncology Research


Ingenol 3-Hexanoate (IngB, CAS 83036-61-7) is a semi-synthetic derivative of the diterpene alcohol ingenol, obtained through esterification of the C-3 hydroxyl group with hexanoic acid [1]. The compound belongs to the ingenane class of PKC agonists. The ingenol core itself is inactive for latency reversal, underscoring the essential functional role of the C-3 ester moiety [1]. IngB exhibits a molecular formula of C26H38O6 and a molecular weight of 446.58 g/mol .

Why Ingenol 3-Hexanoate Cannot Be Substituted with Other Ingenol Esters in Research Protocols


C-3 ester chain length and structure in ingenol derivatives profoundly modulate both PKC-mediated latency reversal potency and tumor-promoting activity. Shorter chain esters (acetate, butyrate, hexanoate) exhibit weak tumor promotion, whereas longer chain derivatives (octanoate to hexadecanoate) demonstrate strong tumor-promoting activity in mouse skin assays [1]. In HIV latency reversal models, IngB (C6) reverses latency at lower concentrations than ingenol-3-acetate (C2) and ingenol-3-butyrate (C4) [2]. Similarly, in cancer cytotoxicity panels, IngB shows distinct potency profiles compared to IngA (trans-cinnamate) and IngC (dodecanoate) across 70 cell lines [3]. These divergent SAR profiles mean that substituting IngB with a different ingenol ester—even a commercially available one like ingenol-3-angelate—will alter the assay's biological readout.

Quantitative Evidence Guide: Performance of Ingenol 3-Hexanoate Against Comparator Compounds


Ingenol 3-Hexanoate Exhibits Superior HIV-1 Latency Reversal Potency Compared to Shorter-Chain 3-Esters

In a systematic evaluation of straight-chain ingenol-3-ester derivatives, ingenol-3-hexanoate (IngB) demonstrated latency reversal activity at lower concentrations than both ingenol-3-acetate (Ing 3-A) and ingenol-3-butyrate (Ing 3-B) in the J-Lat 10.6 HIV latency cell line model [1].

HIV latency reversal PKC agonist shock and kill

Ingenol 3-Hexanoate Demonstrates Broad-Spectrum Cytotoxicity Across 70 Human Cancer Cell Lines with GI50 Values in the Micromolar Range

In a large-scale in vitro cytotoxicity assessment using MTS assays, IngB exhibited dose-dependent cytotoxic effects across a panel of 70 human cancer cell lines derived from diverse solid tumors [1]. Among the three semi-synthetic ingenols tested, IngB demonstrated intermediate potency: IngC (ingenol-3-dodecanoate) displayed the best activity overall, with IngB showing a distinct, reproducible cytotoxic profile [1].

oncology cytotoxicity screening drug discovery

Ingenol 3-Hexanoate is Classified as a Weak Tumor Promoter, Distinct from Long-Chain Ingenol Esters

In standardized semi-quantitative initiation-promotion assays on NMRI mouse skin, ingenol-3-hexanoate belongs to the group of short-chain 3-esters (acetate, butyrate, hexanoate) that exhibit very weak to weak tumor-promoting activity [1]. This contrasts with the strong promoting activity observed for 3-octanoate through 3-hexadecanoate derivatives [1].

tumor promotion SAR toxicology

Ingenol 3-Hexanoate Serves as a Validated PKC Agonist in HIV Latency Reversal Preclinical Models

Beyond cell line assays, IngB has demonstrated latency reversal activity in resting CD4+ T cells from aviremic HIV-infected participants [1]. In SIV-infected macaque models, IngB treatment caused a temporary but significant increase in plasma viral load, validating its capacity to activate latent reservoirs in vivo [2].

HIV cure latency reversal PKC activation

Recommended Research Applications for Ingenol 3-Hexanoate Based on Quantitative Evidence


HIV-1 Latency Reversal Studies Requiring Defined PKC Agonist Potency

Based on IngB's superior latency reversal potency relative to shorter-chain ingenol-3-esters (C2, C4) [1] and its validated activity in resting CD4+ T cells from aviremic participants [2], IngB is suitable for 'shock and kill' HIV eradication studies. Researchers seeking a PKC agonist with an established EC50 window in J-Lat 10.6 cells should prioritize IngB over ingenol-3-acetate or ingenol-3-butyrate derivatives.

Broad-Spectrum Cancer Cytotoxicity Screening with Defined Reference Compound

With GI50 values characterized across 70 human cancer cell lines from diverse solid tumor types [3], IngB serves as a validated reference compound for oncology drug discovery programs. Its intermediate potency profile—situated between IngA (trans-cinnamate) and IngC (dodecanoate)—provides a reproducible benchmark for comparative cytotoxicity studies.

SAR Studies of Ingenol C-3 Ester Chain Length on Biological Activity

The established SAR showing that IngB (C6) marks a transitional point in both tumor-promoting activity (weak) [4] and latency reversal potency [1] makes IngB a critical compound for mechanism-of-action studies. Researchers investigating how C-3 ester chain length modulates PKC isoform selectivity or downstream signaling can use IngB as a key point in the C2–C16 ester series.

In Vivo PKC Activation Studies Requiring Weak Tumor Promotion Profile

For in vivo experiments where long-term PKC activation is required but strong tumor-promoting activity must be avoided, IngB's classification as a weak promoter [4] offers a distinct advantage over longer-chain ingenol esters (≥C8). This makes IngB preferable for chronic dosing studies in rodent models where 3-octanoate or 3-tetradecanoate derivatives would confound results through tumor promotion.

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